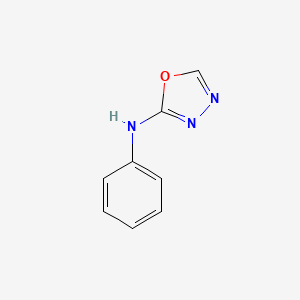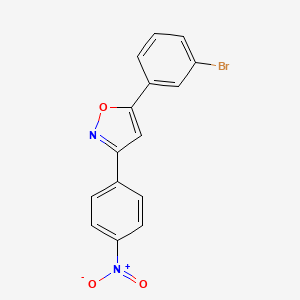
4-Oxazolinemethanol, 2-heptadecenyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxazolinemethanol, 2-heptadecenyl-4-methyl-, also known as 2-(8-heptadecenyl)-4-methyl-2-oxazoline-4-methanol, is a heterocyclic organic compound. It is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound has a molecular formula of C23H43NO2 and a molecular weight of 365.6 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- typically involves the reaction of heptadecenylamine with glycidol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow reactors and batch reactors, where temperature, pressure, and catalyst concentration are carefully controlled .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can undergo substitution reactions where the heptadecenyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various oxazoline derivatives, alcohols, and substituted oxazolines .
Aplicaciones Científicas De Investigación
4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The heptadecenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol
- 2-(8-Heptadecenyl)-4-ethyl-2-oxazoline-4-methanol
Uniqueness
4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- is unique due to its specific structural features, such as the presence of a heptadecenyl group and an oxazoline ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
| 1323-47-3 | |
Fórmula molecular |
C22H41NO2 |
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
[2-[(E)-heptadec-2-enyl]-4-methyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h16-17,24H,3-15,18-20H2,1-2H3/b17-16+ |
Clave InChI |
IMDOZEUBLKJMFF-WUKNDPDISA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/CC1=NC(CO1)(C)CO |
SMILES canónico |
CCCCCCCCCCCCCCC=CCC1=NC(CO1)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)

![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)



